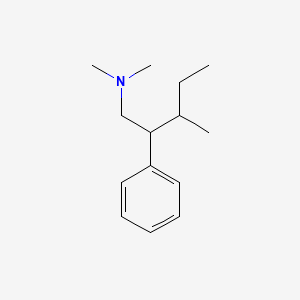
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenethylamine backbone with a beta-(sec-butyl) substitution and N,N-dimethylation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of phenethylamine with sec-butyl halides in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the amine group.
Another approach involves the reductive amination of beta-(sec-butyl)phenylacetone with dimethylamine. This method requires the use of a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Common industrial methods include the use of flow reactors for continuous synthesis, which allows for better control over reaction conditions and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenethylamine backbone. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated phenethylamines.
Aplicaciones Científicas De Investigación
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating biological processes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. By binding to these receptors, it can modulate the release and reuptake of neurotransmitters, thereby influencing various physiological and psychological processes.
Comparación Con Compuestos Similares
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- can be compared with other similar compounds such as:
Phenethylamine: The parent compound, which lacks the beta-(sec-butyl) and N,N-dimethyl substitutions.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different substitutions.
Methamphetamine: Another stimulant with a phenethylamine structure, characterized by the presence of a methyl group on the nitrogen atom.
Uniqueness
The uniqueness of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
33132-61-5 |
|---|---|
Fórmula molecular |
C14H23N |
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-2-phenylpentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-12(2)14(11-15(3)4)13-9-7-6-8-10-13/h6-10,12,14H,5,11H2,1-4H3 |
Clave InChI |
FJOZZUIUWQVWPT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CN(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)

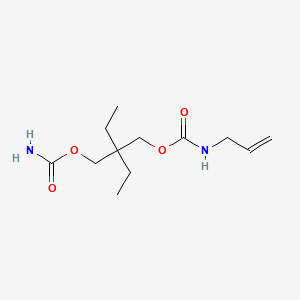
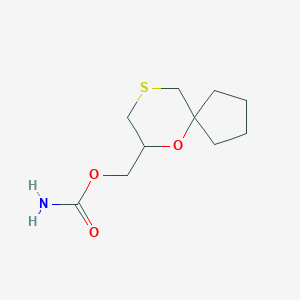
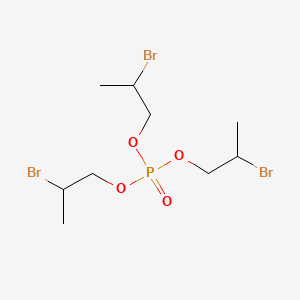
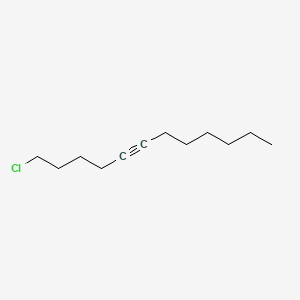
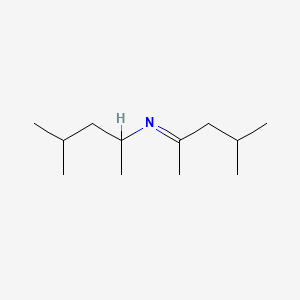
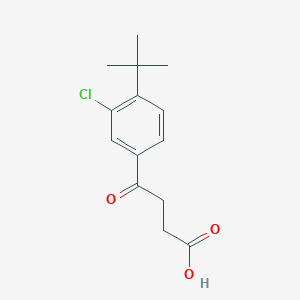
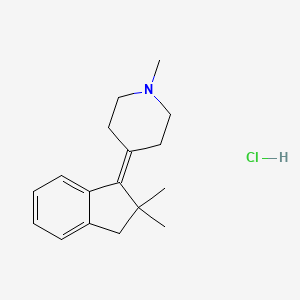

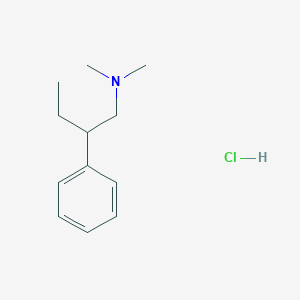
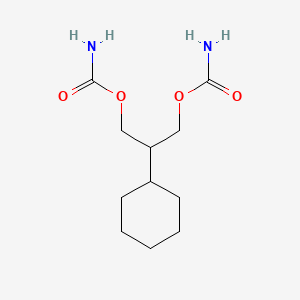
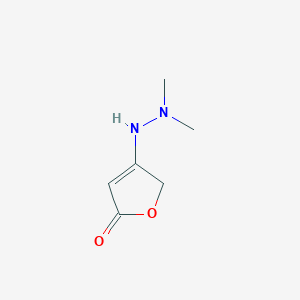
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
